molecular formula C10H8BrNO2 B13303672 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13303672
M. Wt: 254.08 g/mol
InChI Key: SWRYUFCELUXZTN-UHFFFAOYSA-N
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Description

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a brominated indole derivative characterized by a bicyclic structure with a dione moiety at positions 2 and 3 of the indole core. Key identifiers include:

  • Molecular formula: C₁₀H₈BrNO₂
  • Molecular weight: 254.08 g/mol
  • CAS No.: 327982-93-4 . The compound features a bromine atom at position 5 and methyl groups at positions 4 and 7.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-4,7-dimethyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H8BrNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14)

InChI Key

SWRYUFCELUXZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure. For this specific compound, the starting materials would include a brominated ketone and appropriate methyl-substituted phenylhydrazine. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process may include additional purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroindoles.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione 327982-93-4 C₁₀H₈BrNO₂ 254.08 Br (C5), CH₃ (C4, C7) High polarity due to dione moiety
5-Bromo-1-pentyl-1H-indole-2,3-dione 617697-70-8 C₁₃H₁₄BrNO₂ 296.16 Br (C5), pentyl (N1) Increased lipophilicity from alkyl chain
5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione Not provided C₁₁H₈BrNO₂* ~274.05 Br (C5), allyl (N1) Potential for polymerization via allyl group
5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole-2,3-dione 1459253-79-2 C₉H₄BrF₂NO₂ ~276.03 Br (C5), F (C4, C7) Enhanced metabolic stability from fluorine
Diphacinone 82-66-6 C₂₃H₁₆O₃ 340.48 Diphenylacetylindane-dione Rodenticide (vitamin K antagonist)

* Estimated based on structural formula.

Key Observations:

Substituent Effects :

  • Halogen vs. Alkyl Groups : The bromine atom in the target compound increases molecular polarity compared to alkylated derivatives like 5-Bromo-1-pentyl-1H-indole-2,3-dione, which exhibits higher lipophilicity due to the pentyl chain .
  • Fluorine Substitution : The 4,7-difluoro analog (CAS 1459253-79-2) likely has improved metabolic stability and altered solubility due to fluorine’s electronegativity and small atomic radius .

Structural Implications: N1 Substitution: Derivatives with N1 substituents (e.g., pentyl, allyl) exhibit steric and electronic modifications that could affect binding interactions in biological systems. For example, diphacinone’s diphenylacetyl group enables potent anticoagulant activity by inhibiting vitamin K epoxide reductase .

Synthetic and Analytical Considerations :

  • Crystallographic tools like SHELXL and OLEX2 are widely used for structural refinement of such compounds, ensuring accurate determination of substituent positioning and conformation .
  • The discontinued commercial status of the target compound (as per CymitQuimica listings) suggests challenges in synthesis or niche applications .

Biological Activity

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 327982-93-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticholinesterase, and anticancer activities, supported by data tables and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Melting PointNot specified
DensityNot specified
Boiling PointNot specified

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit notable antimicrobial properties. In a study focusing on various indole compounds, this compound was found to possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22
Pseudomonas aeruginosa15

These results indicate that the compound could be a potential candidate for developing new antibacterial agents .

Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound exhibited promising AChE inhibitory activity with an IC50 value comparable to standard drugs.

Table 2: AChE Inhibition Data for this compound

CompoundIC50 (µM)
This compound6.11
Galantamine5.32

This suggests that the compound could be explored further for its potential in treating cholinergic dysfunctions .

Anticancer Activity

Preliminary investigations into the anticancer properties of indole derivatives have shown that they can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was tested on various cancerous cell lines.

Table 3: Anticancer Activity Results

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)14.0

These findings highlight the potential of this compound as a lead compound in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted by Nguyen et al., the antimicrobial efficacy of various indole derivatives was assessed. The results indicated that compounds with bromine substitutions showed enhanced activity against pathogenic bacteria compared to their non-brominated counterparts .

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. The study found that treatment with this compound resulted in significant protection against cell death .

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